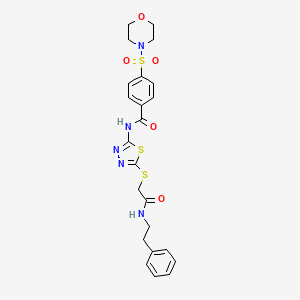

4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5S3/c29-20(24-11-10-17-4-2-1-3-5-17)16-34-23-27-26-22(35-23)25-21(30)18-6-8-19(9-7-18)36(31,32)28-12-14-33-15-13-28/h1-9H,10-16H2,(H,24,29)(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHFLPVHMNRMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(morpholinosulfonyl)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a 1,3,4-thiadiazole moiety, known for its diverse biological activities, including antimicrobial and antitumor properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N5O5S3, with a molecular weight of 547.66 g/mol. Its structure includes a morpholino sulfonyl group and a thiadiazole ring, which contribute to its biological activity.

Biological Activity Overview

The biological activity of compounds containing the 1,3,4-thiadiazole scaffold has been extensively studied. These compounds exhibit a range of pharmacological effects:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. Studies indicate that modifications to the thiadiazole ring can enhance these activities by improving lipophilicity and cellular permeability .

- Antitumor Activity : Compounds with similar structures have demonstrated potent antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines . The ability to inhibit farnesyltransferase has been linked to their anticancer properties .

- Anti-inflammatory Effects : Several thiadiazole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

Case Study 1: Antitumor Mechanism

In a study examining the antitumor effects of related compounds, it was found that certain thiadiazole derivatives induced apoptosis in HepG2 liver cancer cells by activating caspase pathways and altering mitochondrial membrane potential. This mechanism suggests that this compound may similarly affect cancer cell viability through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of thiadiazole derivatives revealed that modifications to the side chains significantly enhanced efficacy against Gram-positive and Gram-negative bacteria. The presence of the morpholino sulfonyl group in our compound may contribute to increased solubility and interaction with bacterial membranes .

Data Table: Biological Activities of Thiadiazole Derivatives

常见问题

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .

- Step 2: Introduction of the morpholinosulfonyl group via nucleophilic substitution, requiring anhydrous solvents like DMF or DCM to avoid hydrolysis .

- Step 3: Coupling the phenethylamino-ethylthio moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in inert atmospheres . Optimization Tips: Control temperature (60–80°C for amidation), use polar aprotic solvents, and monitor purity via TLC/HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy: Confirm regiochemistry of the thiadiazole ring and sulfonyl group placement (e.g., δ 3.5–4.0 ppm for morpholine protons) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 526.12) .

- HPLC: Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Antimicrobial Screening: Use microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Substituent Variation: Replace phenethylamino with heteroaryl groups (e.g., pyridine) to enhance target affinity .

- Sulfonyl Group Modification: Compare morpholinosulfonyl with piperazinylsulfonyl to study steric effects .

- Thiadiazole Optimization: Introduce electron-withdrawing groups (e.g., -Cl) to stabilize the ring and improve metabolic stability . Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy .

Q. How can contradictory bioactivity data between studies be resolved?

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .

- Structural Confirmation: Re-analyze batch purity via LC-MS to rule out degradation products .

- Computational Validation: Perform MD simulations to assess target flexibility or off-target interactions .

Q. What strategies address poor solubility/stability in pharmacological studies?

- Salt Formation: Use hydrochloride salts to improve aqueous solubility .

- Prodrug Design: Mask the sulfonyl group with ester linkages for enhanced bioavailability .

- Nanoparticle Encapsulation: Utilize PLGA nanoparticles for controlled release .

Q. How can computational methods predict metabolic pathways?

- Software Tools: Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites .

- Metabolite Profiling: Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。